2,3-Diphenyl-7a-(1-pyrrolidinyl)octahydro-1,2-benzisoxazole 2,3-Diphenyl-7a-(1-pyrrolidinyl)octahydro-1,2-benzisoxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC0801967
InChI: InChI=1S/C23H28N2O/c1-3-11-19(12-4-1)22-21-15-7-8-16-23(21,24-17-9-10-18-24)26-25(22)20-13-5-2-6-14-20/h1-6,11-14,21-22H,7-10,15-18H2
SMILES: C1CCC2(C(C1)C(N(O2)C3=CC=CC=C3)C4=CC=CC=C4)N5CCCC5
Molecular Formula: C23H28N2O
Molecular Weight: 348.5 g/mol

2,3-Diphenyl-7a-(1-pyrrolidinyl)octahydro-1,2-benzisoxazole

CAS No.:

Cat. No.: VC0801967

Molecular Formula: C23H28N2O

Molecular Weight: 348.5 g/mol

* For research use only. Not for human or veterinary use.

2,3-Diphenyl-7a-(1-pyrrolidinyl)octahydro-1,2-benzisoxazole -

Specification

Molecular Formula C23H28N2O
Molecular Weight 348.5 g/mol
IUPAC Name 2,3-diphenyl-7a-pyrrolidin-1-yl-3,3a,4,5,6,7-hexahydro-1,2-benzoxazole
Standard InChI InChI=1S/C23H28N2O/c1-3-11-19(12-4-1)22-21-15-7-8-16-23(21,24-17-9-10-18-24)26-25(22)20-13-5-2-6-14-20/h1-6,11-14,21-22H,7-10,15-18H2
Standard InChI Key SQSXAQLOKCEYPF-UHFFFAOYSA-N
SMILES C1CCC2(C(C1)C(N(O2)C3=CC=CC=C3)C4=CC=CC=C4)N5CCCC5
Canonical SMILES C1CCC2(C(C1)C(N(O2)C3=CC=CC=C3)C4=CC=CC=C4)N5CCCC5

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator